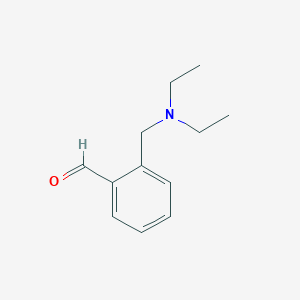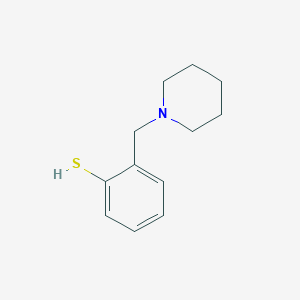
2-(5-Propyl-1,2-oxazol-3-YL)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Propyl-1,2-oxazol-3-YL)azepane: is a chemical compound that features a seven-membered azepane ring fused with an oxazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Propyl-1,2-oxazol-3-YL)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions, which facilitate the formation of the azepane ring through a series of cyclization steps . The reaction conditions often include the use of solvents like dichloromethane and additives such as boron trifluoride diethyl etherate to enhance the reaction efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts effectively.
化学反応の分析
Types of Reactions: 2-(5-Propyl-1,2-oxazol-3-YL)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can convert the oxazole ring to more oxidized forms.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substituents can be introduced into the azepane ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like manganese dioxide or bromotrichloromethane can be used for the oxidation of the oxazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives of the oxazole ring, while substitution reactions can introduce various functional groups into the azepane ring .
科学的研究の応用
2-(5-Propyl-1,2-oxazol-3-YL)azepane has several applications in scientific research:
作用機序
The mechanism by which 2-(5-Propyl-1,2-oxazol-3-YL)azepane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors or enzymes, potentially inhibiting their activity. The azepane ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Azepane derivatives: These compounds share the seven-membered ring structure and have similar chemical properties.
Oxazole derivatives: Compounds with the oxazole ring exhibit similar reactivity and biological activity.
Uniqueness: 2-(5-Propyl-1,2-oxazol-3-YL)azepane is unique due to the combination of the azepane and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11/h9,11,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRWTWPJFQJSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Diethylamino)methyl]benzaldehyde](/img/structure/B7829474.png)








